![molecular formula C13H18ClNO4S B15298942 tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)
tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate is an organic compound known for its utility in organic synthesis and research. It is a solid powder, typically colorless or pale yellow, and has a molecular formula of C13H18ClNO4S . This compound is often used as a reagent in the synthesis of new organic compounds and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)phenyl ethylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter the function of the target molecule, making it useful in biochemical research .
Comparaison Avec Des Composés Similaires
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate can be compared with similar compounds such as:
Tert-butyl chlorosulfonylcarbamate: Similar in structure but with different functional groups.
Tert-butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: Another related compound with a piperidine ring.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts.
Propriétés
Formule moléculaire |
C13H18ClNO4S |
|---|---|
Poids moléculaire |
319.80 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-chlorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16) |
Clé InChI |
WBOYAUVETWWRJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


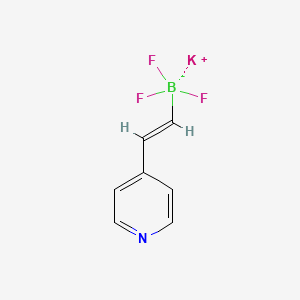
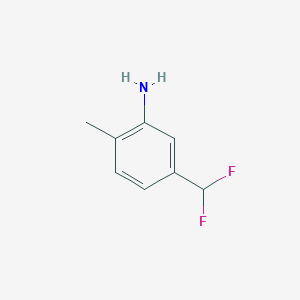
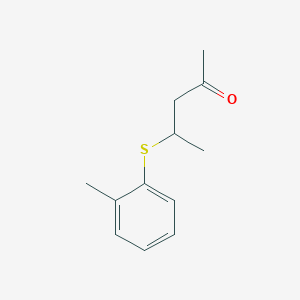
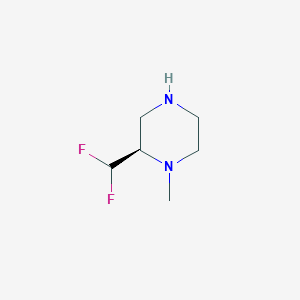
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)
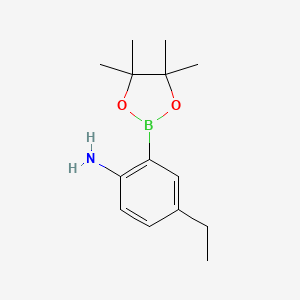
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
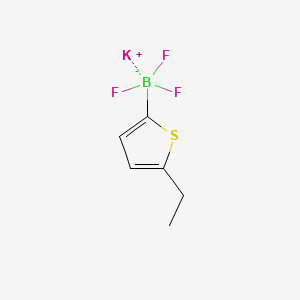
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
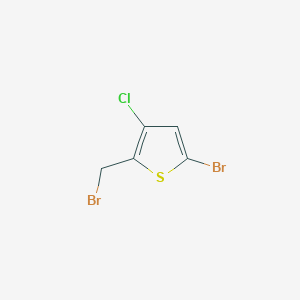
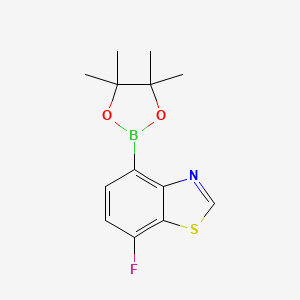
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
